2-Cyano-3-(2-thienyl)acrylic acid
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Overview
Description
2-Cyano-3-(2-thienyl)acrylic acid, also known as 2-Cyano-3-thiopheneacrylic acid, is an organic compound that is used in a variety of scientific applications. It is a highly reactive compound and its reactivity is due to the presence of two nitrile groups that are connected to a thiophene ring. 2-Cyano-3-(2-thienyl)acrylic acid is a versatile compound that is used in many different scientific research applications, including in vivo and in vitro studies. In addition, it can be used in the synthesis of various compounds, such as drugs and polymers.
Scientific Research Applications
MALDI Matrix for Broad Spectrum Analysis
CTA is developed as a new Matrix-Assisted Laser Desorption/Ionization (MALDI) matrix for the analysis of various classes of compounds . This includes lipids (e.g., fatty acids), peptides, proteins, saccharides, natural products (i.e., iridoids), Polyethylene glycols (PEGs), and organometallics .
High Signal-to-Noise Ratios and Spectral Resolutions
The mass spectra of all the studied analytes with CTA showed high signal-to-noise (S/N) ratios and spectral resolutions when compared to other conventional matrices such as SA, DHB, DT, and HCCA .
Analysis of High Molecular Mass PEGs
The difficulty in the analysis of high molecular mass PEGs was overcome by using CTA as a matrix even at low concentrations .
Analysis of Proteins and Peptides
Both high molecular mass proteins and peptides were successfully analyzed using CTA .
Proton/Cation or Electron-Transfer Matrix
Based on the physicochemical properties of the analytes, the CTA works as a proton/cation or electron-transfer matrix .
Common Matrix for Majority Classes of Analytes
CTA can be used as a common matrix for the analysis of majority classes of analytes instead of using a specific matrix for the particular class of analytes .
Analysis of Unknown Samples
CTA provides an advantage in the analysis of unknown samples as it rules out ambiguity in the selection of a particular matrix and it may also offer a complete profile of the tissue surface in the MALDI-imaging experiments .
Synthesis of Novel Benzothiazepinones
3-(2-Thienyl)acrylic Acid, a derivative of CTA, has been used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors .
Mechanism of Action
Target of Action
It has been used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors , suggesting that it may interact with these targets.
Mode of Action
Given its use in the synthesis of glycogen synthase kinase-3β inhibitors , it can be inferred that it may inhibit this enzyme, thereby affecting the phosphorylation of glycogen synthase.
properties
IUPAC Name |
(E)-2-cyano-3-thiophen-2-ylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H,10,11)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGBYAQGBVHMDD-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(\C#N)/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(2-thienyl)acrylic acid |
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